molecular formula C21H14FN3O2 B7703313 4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7703313
M. Wt: 359.4 g/mol
InChI Key: JEMXWDAXILGZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce pain and inflammation. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its ability to inhibit the activity of specific enzymes and pathways. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes and pathways. Another direction is the study of the compound's effects on other biological processes, such as cell signaling and gene expression. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been achieved through various methods. One of the most common methods involves the reaction of 4-fluorobenzoic acid with 3-aminophenyl-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

4-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown potential as a research tool in various scientific fields. One of its primary applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

4-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-17-11-9-15(10-12-17)20(26)23-18-8-4-7-16(13-18)21-24-19(25-27-21)14-5-2-1-3-6-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMXWDAXILGZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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